2-Methoxy-5-(tributylstannyl)thiazole

Übersicht

Beschreibung

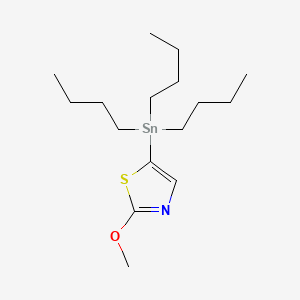

2-Methoxy-5-(tributylstannyl)thiazole is an organotin compound with the molecular formula C16H31NOSSn. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of the tributylstannyl group makes this compound particularly interesting for various synthetic applications, especially in the field of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(tributylstannyl)thiazole typically involves the stannylation of a thiazole derivative. One common method is the reaction of 2-methoxythiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other groups through reactions such as the Stille coupling, where it reacts with an organohalide in the presence of a palladium catalyst.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: The thiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Stille Coupling: Typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and an organohalide.

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Stille Coupling Products: Various substituted thiazoles, depending on the organohalide used.

Oxidation Products: Oxidized derivatives of the thiazole ring.

Reduction Products: Reduced thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Synthesis of Thiazole Derivatives

- 2-Methoxy-5-(tributylstannyl)thiazole serves as an important reagent in the synthesis of more complex thiazole derivatives through Stille cross-coupling reactions. This reaction allows for the functionalization of the thiazole ring, leading to compounds with enhanced biological activities.

2. Antimicrobial Activity

- Thiazole derivatives synthesized from this compound have shown promising antimicrobial properties. Studies indicate effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. These derivatives are evaluated using methods such as broth microdilution to determine their minimum inhibitory concentrations (MIC).

3. Anticancer Potential

- Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have been shown to induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

4. Analgesic and Anti-inflammatory Effects

- Some thiazole derivatives have been investigated for their analgesic and anti-inflammatory properties. Preclinical trials indicate that these compounds can reduce pain and inflammation in animal models, highlighting their therapeutic potential.

Cytotoxicity Analysis

A study focused on the cytotoxic effects of thiazole-containing fragments derived from this compound showed enhanced cytotoxicity against cancer cell lines. This suggests a structure-activity relationship where specific modifications can lead to increased efficacy in targeting cancer cells.

Phenotypic Analysis

In another investigation, phenotypic assessments revealed that thiazole derivatives could effectively induce apoptosis in specific types of cancer. This underscores the importance of further research into the mechanisms by which these compounds exert their effects on cellular pathways related to growth inhibition and apoptosis.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(tributylstannyl)thiazole largely depends on the specific reactions it undergoes. In the context of the Stille coupling, the compound acts as a nucleophile, where the tributylstannyl group is replaced by another group through a palladium-catalyzed process. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-5-(trimethylstannyl)thiazole

- 2-Methoxy-5-(triethylstannyl)thiazole

- 2-Methoxy-5-(triphenylstannyl)thiazole

Uniqueness

2-Methoxy-5-(tributylstannyl)thiazole is unique due to the presence of the tributylstannyl group, which provides distinct reactivity and steric properties compared to other stannylated thiazoles. This makes it particularly useful in specific synthetic applications, such as the Stille coupling, where the bulkiness of the tributyl group can influence the reaction outcome.

Biologische Aktivität

2-Methoxy-5-(tributylstannyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by the presence of a tributylstannyl group, which may enhance its biological properties through various mechanisms.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of approximately 247.38 g/mol. The compound's structure includes a thiazole ring, which is known for its diverse biological activities, and the tributylstannyl moiety, which can influence its lipophilicity and interaction with biological targets.

Anticancer Activity

Thiazoles have also been explored for their anticancer potential. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. Compounds with similar structures have shown activity against various cancer cell lines, suggesting that this compound could exhibit similar effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. In SAR studies, modifications at different positions on the thiazole ring can lead to variations in potency and selectivity against specific pathogens or cancer cells. For instance, substituents at the C-2 and C-4 positions of the thiazole ring have been identified as critical for enhancing activity against M. tuberculosis and other targets .

Case Studies

- Antibacterial Activity : A study focusing on thiazole derivatives reported that certain modifications led to compounds with sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis. This suggests that further exploration of this compound could yield promising antibacterial agents .

- Anticancer Activity : Research into related thiazole compounds has shown efficacy in inhibiting growth in various cancer cell lines, including breast and colon cancer models. The incorporation of stannyl groups has been posited to enhance cellular uptake and bioactivity .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Interaction : The lipophilic nature of the tributylstannyl group may facilitate interaction with cell membranes, enhancing the compound's ability to penetrate cells.

Eigenschaften

IUPAC Name |

tributyl-(2-methoxy-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDMSBWEFWGVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586031 | |

| Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025744-42-6 | |

| Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.